tert-butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate
Description
This compound is a highly specialized tert-butyl carbamate derivative featuring a spiro xanthene-benzofuran core, a methylsulfonothioyloxy group, and an amino-linked carbonyl moiety. Its structural complexity arises from the fusion of a spirocyclic aromatic system (3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]) with a functionalized propan-2-yl backbone.
Properties
Molecular Formula |
C29H28N2O10S2 |
|---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
tert-butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C29H28N2O10S2/c1-28(2,3)41-27(36)31-22(14-38-43(4,37)42)25(34)30-15-5-8-19-18(11-15)26(35)40-29(19)20-9-6-16(32)12-23(20)39-24-13-17(33)7-10-21(24)29/h5-13,22,32-33H,14H2,1-4H3,(H,30,34)(H,31,36) |
InChI Key |
GOYVQHUNKYMQDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COS(=O)(=S)C)C(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl N-[1-[(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate involves multiple steps. The synthetic route typically starts with the preparation of the spiro[2-benzofuran-1,9’-xanthene] core, followed by the introduction of the amino, methylsulfonothioyloxy, and carbamate groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-[1-[(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs within the evidence are tert-butyl carbamate derivatives with fluorophenyl or cyclopropyl substituents ( and ). A detailed comparison is presented below:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity : The target compound’s spirocyclic core distinguishes it from simpler fluorophenyl analogs. This feature may confer unique photophysical properties (e.g., fluorescence) absent in and compounds .
This could enhance interactions with cysteine residues in enzymes .
Molecular Weight : While exact data are unavailable, the target compound’s larger spiro system and additional substituents suggest a significantly higher molecular weight (>500 g/mol) compared to (251.3 g/mol) and 6 (267.3 g/mol) compounds. This may impact solubility and bioavailability.
Synthetic Challenges : The spirocyclic moiety likely requires advanced synthetic strategies, such as palladium-catalyzed cross-coupling or photocyclization, unlike the straightforward alkylation/condensation routes for fluorophenyl analogs .
Research Findings and Methodological Insights
Structural Analysis Tools
The SHELX software suite () is critical for resolving complex crystallographic data, particularly for spirocyclic systems. Its robustness in refining high-resolution structures could elucidate the target compound’s conformational preferences and hydrogen-bonding networks.
Binding Behavior Prediction
Hit Dexter 2.0 () enables rapid assessment of promiscuous binding tendencies. The target compound’s methylsulfonothioyloxy group may increase its risk of non-specific interactions compared to and analogs, necessitating careful selectivity profiling.
Lumping Strategy in Chemical Modeling
highlights the lumping of structurally similar compounds to simplify reaction networks. While the target compound’s uniqueness precludes direct lumping, its tert-butyl carbamate group aligns it with analogs in kinetic studies of carbamate stability or enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
